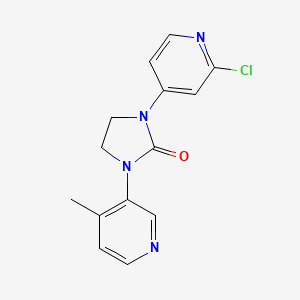
CFG920
概要
説明
CFG920は、ステロイド17α-ヒドロキシラーゼ/C17,20リアーゼ(CYP17A1またはCYP17)およびアルドステロンシンターゼ(CYP11B2)の非ステロイド性可逆的阻害剤です。経口投与可能な化合物であり、アンドロゲン拮抗作用と抗腫瘍作用を持つ可能性があります。 This compoundは、精巣と副腎の両方におけるアンドロゲン産生を阻害することで、転移性去勢抵抗性前立腺癌の治療に有望であることが示されています .
製法
This compoundの合成には、重要な中間体の生成と、それに続く特定の条件下での反応など、複数の段階が含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。
準備方法
The synthesis of CFG920 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
化学反応の分析
科学的研究の応用
化学: CFG920は、CYP17およびCYP11B2酵素の阻害を研究するためのツール化合物として使用されます。
生物学: この化合物は、アンドロゲンが生物学的プロセスにおいて果たす役割を調査するために使用されます。
医学: This compoundは、アンドロゲンレベルを低下させ、腫瘍の増殖を抑制することで、転移性去勢抵抗性前立腺癌の治療に潜在的な効果があることが示されています
作用機序
CFG920は、CYP17A1およびCYP11B2の酵素活性を阻害することで効果を発揮します。CYP17A1を阻害することで、this compoundは精巣と副腎の両方におけるアンドロゲンの産生を抑制します。アンドロゲンレベルの低下は、アンドロゲン依存性腫瘍細胞におけるアンドロゲン依存性増殖シグナルの抑制と細胞増殖の阻害につながります。 CYP11B2の阻害は、この化合物の抗腫瘍作用にさらに貢献しています .
類似化合物との比較
CFG920は、CYP17A1とCYP11B2の二重阻害という点で独特であり、これが他の類似化合物との違いとなっています。類似化合物には、以下のようなものがあります。
アビラテロンアセテート: 転移性去勢抵抗性前立腺癌の治療に使用されるCYP17阻害剤。
ガラテロン: アンドロゲン拮抗作用とアンドロゲン受容体分解作用をさらに持つ、別のCYP17阻害剤。
セビテロネル: 抗腫瘍作用を持つ可能性のある、選択的なCYP17リアーゼ阻害剤
This compoundの二重阻害機構は、これらの類似化合物と比較してより広範囲の活性を提供するため、さらなる研究開発のための有望な候補となっています。
生物活性
CFG920 is a novel non-steroidal compound developed as an inhibitor of cytochrome P450 enzymes CYP17 and CYP11B2, primarily targeting castration-resistant prostate cancer (CRPC). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant case studies.
This compound functions by inhibiting two key enzymes involved in steroidogenesis:
- CYP17A1 : This enzyme is critical for the biosynthesis of androgens, including testosterone. By inhibiting CYP17A1, this compound reduces androgen levels that fuel the growth of prostate cancer cells.
- CYP11B2 : This enzyme is involved in aldosterone synthesis. Inhibition of CYP11B2 helps mitigate mineralocorticoid-related side effects, such as hypertension, which are common in patients treated with other androgen receptor inhibitors like abiraterone acetate.
The dual inhibition mechanism allows this compound to not only lower androgen levels but also maintain a more stable hormonal environment, potentially reducing cardiovascular risks associated with prostate cancer therapies .
Clinical Trials and Efficacy
This compound has undergone various phases of clinical trials to assess its safety and efficacy in treating metastatic CRPC. Notably:
- Phase I/II Trials : A multicenter, open-label study evaluated this compound's safety and preliminary antitumor activity in patients who were either naïve to abiraterone or resistant to it. The trials indicated promising results with objective tumor responses observed in some patients who had previously failed other treatments .
Table 1: Summary of Clinical Findings
Case Studies
Several case studies have highlighted this compound's effectiveness and biological activity:
- Case Study on Tumor Response : A patient treated with this compound showed a significant reduction in prostate-specific antigen (PSA) levels, indicative of tumor response. This patient had previously progressed on enzalutamide and taxane chemotherapy .
- Hormonal Level Changes : Another case documented changes in testosterone and aldosterone levels pre- and post-treatment with this compound. The results demonstrated a marked decrease in testosterone levels while maintaining aldosterone levels within a normal range, suggesting effective hormonal modulation without exacerbating mineralocorticoid effects .
Comparative Analysis with Other CYP17 Inhibitors
This compound's unique dual inhibition mechanism distinguishes it from other CYP17 inhibitors like abiraterone acetate. Below is a comparative analysis:
| Compound | Mechanism of Action | Type | FDA Approval |
|---|---|---|---|
| Abiraterone | Irreversible inhibition of CYP17 | Steroidal | Yes |
| Orteronel | Selective inhibition of 17,20 lyase | Non-steroidal | No |
| Galeterone | Inhibition of CYP17 + AR antagonism | Non-steroidal | No |
| This compound | Dual inhibition of CYP17A1 and CYP11B2 | Non-steroidal | Ongoing trials |
特性
CAS番号 |
1260006-20-9 |
|---|---|
分子式 |
C14H13ClN4O |
分子量 |
288.73 g/mol |
IUPAC名 |
1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
ZVIFCOOHWGNPHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
正規SMILES |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CFG-920; CFG920; CFG 920. |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













